molecular formula C14H20N2O3S B2996578 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ethanesulfonamide CAS No. 954714-63-7

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ethanesulfonamide

Cat. No. B2996578
CAS RN: 954714-63-7
M. Wt: 296.39
InChI Key: RHYGREJDHHQRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like “N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ethanesulfonamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if preformed . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Catalysis and Synthesis

  • Catalytic Applications : N-alkyl-2-oxoalkanesulfonamides, closely related to the chemical , have been synthesized and shown potential in various catalytic processes. They are particularly noted for their reactivity towards electrophiles, contributing to the selective formation of different organic compounds (Vega, Alajarín, Vaquero, & Alvarez-Builla, 1998).

  • Synthetic Methodology : The chemical has been utilized in synthetic processes to create complex organic molecules. These synthesis methods are crucial for producing various compounds, including potential pharmaceuticals and other useful chemicals (Liu, Liu, Cheong, Priscilla, Li, & Narasaka*, 2010).

Pharmacological Research

  • Anticancer Properties : Certain derivatives of pyridinesulfonamide, which share structural similarities with the chemical , have shown promise in anticancer research. These compounds have been synthesized and their interactions with various biological targets investigated, indicating potential in developing new cancer treatments (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

  • Antiallergic Agents : Research into N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, which are structurally related to the chemical , has revealed potent activity in preventing systemic anaphylaxis in animal models. This indicates potential applications in developing antiallergic medications (Shigenaga, Manabe, Matsuda, Fujii, Hiroi, & Matsuo, 1993).

Environmental Chemistry

  • Oxidation Mechanisms : Compounds structurally similar to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ethanesulfonamide have been studied for their roles in oxidation reactions, particularly in the context of environmental chemistry. Understanding these mechanisms is crucial for the development of greener chemical processes and pollution mitigation strategies (Labinger, Herring, Lyon, Luinstra, Bercaw, Horváth, & Eller, 1993).

Materials Science

  • Polymer Chemistry : Derivatives of pyrrolidinones, which are related to the target compound, have been extensively studied in the field of polymer chemistry. These studies contribute to the development of new materials with unique properties for various applications, such as conductive polymers and materials for electronic devices (Diaz, Castillo, Logan, & Lee, 1981).

properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-20(18,19)15-9-12-8-14(17)16(10-12)13-6-4-11(2)5-7-13/h4-7,12,15H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYGREJDHHQRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.